molecular formula C18H21N3NaO3S+ B1678786 Rabeprazole sodium CAS No. 117976-90-6

Rabeprazole sodium

Cat. No. B1678786
M. Wt: 381.4 g/mol
InChI Key: KRCQSTCYZUOBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabeprazole Sodium is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole Sodium is a prodrug that turns into an active sulphenamide form in the acid environment of the parietal cells .


Synthesis Analysis

Rabeprazole Sodium was synthesized using rabeprazole thioether as a raw material and sodium hypochlorite solution as the oxidant . Oxidation, quenching, acid-base regulation, and extraction were completed continuously in the microreactor .


Molecular Structure Analysis

The molecular formula of Rabeprazole Sodium is C18H20N3NaO3S . Its molecular weight is 381.42 .


Chemical Reactions Analysis

Rabeprazole Sodium blocks the final step of gastric acid secretion. In gastric parietal cells, rabeprazole is protonated, accumulates, and is transformed to an active sulfenamide .


Physical And Chemical Properties Analysis

Rabeprazole Sodium is a solid substance . Its melting point is 140-141°C . It is soluble in DMSO .

Scientific Research Applications

1. Enteric Coating for Effective Drug Release

Rabeprazole sodium requires special formulation considerations due to its acid-labile nature. Tirpude and Puranik (2011) explored different enteric-coating formulations to enhance the drug's performance. Their study demonstrated that a dual coating approach, combining acrylic and cellulosic polymers, yielded the most effective delayed-release properties for rabeprazole sodium, thus ensuring its stability and optimal release in the desired intestinal region (Tirpude & Puranik, 2011).

2. Analysis and Identification of Impurities

During the manufacturing process, the identification and characterization of impurities are crucial. Rao et al. (2010) isolated a new impurity using preparative liquid chromatography and utilized spectral analysis for its identification, providing insights into the drug's purity and quality assurance (Rao et al., 2010).

3. Capillary Electrophoresis for Quantitative Determination

Garcia et al. (2005) developed and validated a capillary electrophoresis method for determining rabeprazole sodium in coated tablets. This technique offers advantages such as low sample and reagent consumption, and fast analysis, making it a valuable tool for the pharmaceutical quality control of rabeprazole sodium (Garcia et al., 2005).

4. Influence on Plasma Gastrointestinal Peptides

A study by Katagiri et al. (2005) explored the effects of rabeprazole on plasma levels of gastrointestinal peptides like gastrin and somatostatin. The findings indicated significant changes in these peptide levels following rabeprazole administration, suggesting its influence beyond mere acid suppression (Katagiri et al., 2005).

5. Photodegradation and Stability Analysis

Garcia et al. (2008) investigated the photodegradation of rabeprazole sodium and identified the main degradation products. This study contributes to understanding the stability of the drug under various conditions, which is essential for ensuring its efficacy and safety (Garcia et al., 2008).

6. Immediate-Release Formulation Development

Lee and Kim (2021) focused on developing immediate-release oral rabeprazole sodium tablets with rapid efficacy for gastroesophageal reflux disease treatment. This research addresses the technical and commercial challenges associated with proton pump inhibitors and offers a novel approach to their formulation (Lee & Kim, 2021).

Safety And Hazards

Rabeprazole Sodium can cause skin irritation, serious eye irritation, and respiratory irritation . Long-term use of Rabeprazole Sodium may cause you to develop stomach growths called fundic gland polyps . If you use Rabeprazole Sodium for longer than 3 years, you could develop a vitamin B-12 deficiency .

Future Directions

Rabeprazole Sodium is usually taken once per day . If your doctor prescribes it twice a day, take 1 dose in the morning and 1 dose in the evening . It’s best to take Rabeprazole Sodium before a meal . Some experts recommend a step-down approach in order to avoid worsening or rebound symptoms .

properties

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044205
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole sodium

CAS RN

117976-90-6
Record name Rabeprazole sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabeprazole sodium
Reactant of Route 2
Reactant of Route 2
Rabeprazole sodium
Reactant of Route 3
Reactant of Route 3
Rabeprazole sodium
Reactant of Route 4
Rabeprazole sodium
Reactant of Route 5
Rabeprazole sodium
Reactant of Route 6
Rabeprazole sodium

Citations

For This Compound
2,150
Citations
GM Reddy, BV Bhaskar, PP Reddy, P Sudhakar… - … of pharmaceutical and …, 2007 - Elsevier
… During the analysis of laboratory batches of rabeprazole sodium, six impurities with area … in the lab batches of rabeprazole sodium by spectroscopic and spectrometric techniques and …
Number of citations: 45 www.sciencedirect.com
R Buchireddy, K Mukkanti, P Srinivasulu, KSV Srinivas - Chromatographia, 2008 - Springer
… Because a process for synthesis of rabeprazole sodium has recently been developed in our laboratory, an RP-LC method was developed for analysis of rabeprazole sodium and its …
Number of citations: 16 link.springer.com
MP Jones, D Shah, CC Ebert - Digestive diseases and sciences, 2003 - Springer
… Our aim was to determine the effect of rabeprazole sodium on several parameters of gastric … , after administration of placebo, and after rabeprazole sodium 20 mg daily for one week. No …
Number of citations: 25 link.springer.com
PS Rao, UK Ray, PB Gupta, DVNS Rao, A Islam… - … of pharmaceutical and …, 2010 - Elsevier
… Rabeprazole sodium [1] is a proton pump inhibitor, used as an antiulcerative. During the manufacturing of rabeprazole sodium, we observed an unknown impurity at levels 0.05–0.1% in …
Number of citations: 16 www.sciencedirect.com
Pounder - Alimentary Pharmacology & Therapeutics, 1999 - Wiley Online Library
… Rabeprazole sodium is a new substituted benzimidazole proton pump inhibitor with several differences compared with existing proton pump inhibitors. In vitro and animal studies have …
Number of citations: 153 onlinelibrary.wiley.com
S Ren, MJ Park, H Sah, BJ Lee - International journal of pharmaceutics, 2008 - Elsevier
The chemical stability of a proton-pump inhibitor, rabeprazole sodium, was evaluated in simulated intestinal fluid (pH 6.8) containing various ‘Generally Recognized As Safe (GRAS)’-…
Number of citations: 61 www.sciencedirect.com
CV Garcia, NS Nudelman, M Steppe… - … of pharmaceutical and …, 2008 - Elsevier
Rabeprazole sodium is a proton pump inhibitor, used in acid-related disorders, like peptic ulcers and gastroesophageal reflux. It is known to be an acid-labile drug, however, few data …
Number of citations: 51 www.sciencedirect.com
N Rahman, Z Bano, SNH Azmi - Chemical and Pharmaceutical …, 2008 - jstage.jst.go.jp
… of rabeprazole sodium in the presence of formulation excipients. Method A is based on the reaction of rabeprazole sodium … Method B utilizes the reaction of rabeprazole sodium with 1-…
Number of citations: 26 www.jstage.jst.go.jp
CV Garcia, CS Paim, M Steppe… - Journal of pharmaceutical …, 2006 - Elsevier
… The aim of this work is to develop and validate a dissolution test for rabeprazole sodium coated tablets using a reverse-phase liquid chromatographic method. After test sink conditions, …
Number of citations: 51 www.sciencedirect.com
S Shwetha, K Kamath, SK Kumar - International Journal of …, 2012 - scholar.archive.org
… of Rabeprazole Sodium under gastro … work Rabeprazole sodium was chosen as the drug to be incorporated into the individual polymer like HPMC K15 M and EC. Rabeprazole sodium …
Number of citations: 30 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.